molecular formula C12H23AlO2 B14257640 Methyl 2-(dibutylalumanyl)prop-2-enoate CAS No. 188759-91-3

Methyl 2-(dibutylalumanyl)prop-2-enoate

Cat. No.: B14257640
CAS No.: 188759-91-3
M. Wt: 226.29 g/mol
InChI Key: VPFAUMMIVUVPBZ-UHFFFAOYSA-N
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Description

Methyl 2-(dibutylalumanyl)prop-2-enoate is an organoaluminum compound characterized by a prop-2-enoate ester backbone substituted with a dibutylalumanyl group (-Al(Bu)₂) at the β-position. This structure confers unique reactivity due to the Lewis acidic aluminum center, which can participate in coordination chemistry, polymerization, or catalytic cycles.

Properties

CAS No.

188759-91-3

Molecular Formula

C12H23AlO2

Molecular Weight

226.29 g/mol

IUPAC Name

methyl 2-dibutylalumanylprop-2-enoate

InChI

InChI=1S/C4H5O2.2C4H9.Al/c1-3-4(5)6-2;2*1-3-4-2;/h1H2,2H3;2*1,3-4H2,2H3;

InChI Key

VPFAUMMIVUVPBZ-UHFFFAOYSA-N

Canonical SMILES

CCCC[Al](CCCC)C(=C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(dibutylalumanyl)prop-2-enoate typically involves the reaction of methyl prop-2-enoate with a dibutylaluminum reagent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the aluminum compound. Common solvents used in this reaction include toluene and hexane. The reaction is often initiated at low temperatures to control the reactivity of the aluminum species.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(dibutylalumanyl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The aluminum center can be oxidized to form aluminum oxide derivatives.

    Reduction: The compound can participate in reduction reactions, often acting as a reducing agent.

    Substitution: The prop-2-enoate moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen and peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of aluminum oxide derivatives.

    Reduction: Formation of reduced aluminum species.

    Substitution: Formation of substituted prop-2-enoate derivatives.

Scientific Research Applications

Methyl 2-(dibutylalumanyl)prop-2-enoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Investigated for its potential use in biological systems as a catalyst or reagent.

    Medicine: Explored for its potential in drug synthesis and delivery systems.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(dibutylalumanyl)prop-2-enoate involves the interaction of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, facilitating the formation of new chemical bonds. The prop-2-enoate moiety can participate in various reactions, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Structural Analogues in Prop-2-enoate Esters

The prop-2-enoate ester family includes derivatives with diverse substituents at the α- and β-positions. Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison
Compound Name Substituent(s) Key Properties/Applications References
Methyl 2-(dibutylalumanyl)prop-2-enoate -Al(Bu)₂ at β-position Lewis acidity, potential catalysis
Methyl 2-cyano-2-(2-pyridinyl)propenoate -CN, -C₅H₄N at β-position Heterocyclic synthesis, ligand formation
Methyl 2-methylprop-2-enoate -CH₃ at β-position Monomer for acrylic polymers
Ethyl 2-amino-3-dimethylaminopropenoate -NH₂, -N(CH₃)₂ at β-position Precursor for β-amino acid derivatives
Key Observations:
  • Electronic Effects: The dibutylalumanyl group introduces significant Lewis acidity, unlike the electron-withdrawing cyano group in pyridinyl derivatives or the neutral methyl group in simpler esters. This could enhance coordination to transition metals or polarize adjacent bonds for nucleophilic attack.
  • Reactivity: Methyl 2-cyano-2-(2-pyridinyl)propenoate (from ) undergoes reactions with aromatic amines to form β-heteroaryl-α,β-didehydro-α-amino acid derivatives, leveraging its electron-deficient β-position . In contrast, the alumanyl group in the target compound may favor transmetalation or insertion reactions.
  • Polymerization Potential: Methyl 2-methylprop-2-enoate (CAS-related compounds in ) is a common acrylic monomer. The alumanyl variant’s bulkier substituent may sterically hinder polymerization but could act as a co-catalyst in radical processes .

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